3-Chloro-6-nitropyridin-2-amine
Overview
Description
3-Chloro-6-nitropyridin-2-amine, also known as 2-Amino-6-chloro-3-nitropyridine, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a cytotoxic drug that has been shown to have anti-viral potency .
Molecular Structure Analysis
The molecular formula of 3-Chloro-6-nitropyridin-2-amine is C5H4ClN3O2 . The InChI Key is WERABQRUGJIMKQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3-Chloro-6-nitropyridin-2-amine has a molecular weight of 173.56 g/mol . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform . The melting point is between 192 and 196 °C .
Scientific Research Applications
Synthesis of Aminated Nitropyridines
A study demonstrated the selective vicarious nucleophilic amination of 3-nitropyridines, providing a general method for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines. This method involves using hydroxylamine and 4-amino-1,2,4-triazole as amination reagents, yielding products from moderate to good yields. Such derivatives are crucial for further chemical transformations and applications in medicinal chemistry (Bakke, Svensen, & Trevisan, 2001).
Development of Kinase Inhibitors
Research into N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine showcased its synthesis through a three-step procedure, including Buchwald–Hartwig arylamination. The compound exhibited inhibitory potency against selected kinases, suggesting potential applications in developing kinase inhibitors for therapeutic use (Wydra et al., 2021).
Antiprotozoal Activity
The synthesis and evaluation of pyridine thioaryl ethers derived from 3-chloro-6-nitropyridin-2-amine revealed significant antiprotozoal activity. These findings suggest the potential use of these compounds in veterinary medicine and underline the importance of further exploration of nitropyridine derivatives as antiprotozoal agents (Fetisov et al., 2021).
Ultrasound-assisted Solubility Improvement
A study focused on improving the solubility of drug-like compounds by forming salts of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a molecule structurally related to 3-chloro-6-nitropyridin-2-amine, through ultrasound irradiation. This innovative method highlighted the potential for using ultrasound to enhance the solubility and bioavailability of pharmaceutical compounds, which could be applicable to derivatives of 3-chloro-6-nitropyridin-2-amine (Machado et al., 2013).
properties
IUPAC Name |
3-chloro-6-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDAGMZDJCSCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704810 | |
Record name | 3-Chloro-6-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-nitropyridin-2-amine | |
CAS RN |
100516-74-3 | |
Record name | 3-Chloro-6-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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